![molecular formula C25H21Cl2N3O4 B2736636 (E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide CAS No. 450372-91-5](/img/structure/B2736636.png)
(E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H21Cl2N3O4 and its molecular weight is 498.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(1-(3,4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H20Cl2N3O3, and it exhibits a complex structure characterized by multiple functional groups including furan and diazocin moieties. The presence of the 3,4-dichlorophenyl group suggests potential interactions with biological targets relevant to cancer therapy.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings from various in vitro studies:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 0.216 | Sorafenib | 0.230 |
HCT-116 (Colon Cancer) | 0.259 | Sorafenib | 0.307 |
PC-3 (Prostate Cancer) | Not reported | Vinblastine | Not reported |
A549 (Lung Cancer) | Not reported | Colchicine | Not reported |
HepG-2 (Liver Cancer) | Not reported | Not applicable | Not applicable |
The compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating selective activity that is comparable to established anticancer agents like Sorafenib and Vinblastine .
The mechanism underlying the anticancer activity of this compound appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both critical targets in cancer therapy:
- EGFR Inhibition : The compound showed an IC50 value of approximately 0.216 µM against EGFR.
- VEGFR-2 Inhibition : The IC50 value for VEGFR-2 was found to be around 0.259 µM.
These findings suggest that the compound may effectively disrupt signaling pathways that promote tumor growth and angiogenesis .
Study 1: In Vitro Evaluation
A study conducted on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The MTT assay confirmed significant cytotoxic effects at concentrations as low as 0.1 µM in some cell lines .
Study 2: Molecular Docking Studies
Molecular docking studies were performed to elucidate the binding affinity of the compound to the active sites of EGFR and VEGFR-2. The results indicated favorable interactions that support its potential as an inhibitor of these kinases. The docking scores suggested a high likelihood of effective binding compared to known inhibitors .
科学的研究の応用
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a furan ring and a methanopyridodiazocin moiety. Its molecular formula is C22H18Cl2N4O3, and it has a molecular weight of approximately 444.31 g/mol. The presence of the dichlorophenyl group enhances its biological activity, making it an attractive candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to (E)-N-(1-(3-(4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide) exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These studies highlight the potential for developing targeted therapies based on this compound's structure.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been explored for their effectiveness against bacterial strains and fungi:
- Research Findings : Studies indicate that derivatives with similar functional groups demonstrate activity against resistant strains of bacteria, making them candidates for novel antibiotic development.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of compounds containing pyrido[1,2-a]diazocin structures:
- Potential Applications : The ability to cross the blood-brain barrier suggests that this compound could be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Data Table: Summary of Applications
Application Type | Description | Key Findings |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | Effective against breast and prostate cancer cells |
Antimicrobial | Inhibits growth of bacteria and fungi | Active against resistant bacterial strains |
Neuroprotective | Protects neurons from degeneration | Potential therapeutic candidate for neurodegeneration |
Synthesis and Development
The synthesis of (E)-N-(1-(3-(4-dichlorophenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)furan-2-carboxamide) involves multi-step organic reactions typically starting from simpler precursor compounds.
Synthetic Route Overview
- Starting Materials : The synthesis often begins with commercially available chemicals such as furan derivatives and dichlorophenyl groups.
- Reactions : Key reactions include condensation reactions to form the furan ring and subsequent functionalization to introduce the diazocin moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.
特性
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)prop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O4/c26-18-7-6-15(10-19(18)27)11-20(28-24(32)22-4-2-8-34-22)25(33)29-12-16-9-17(14-29)21-3-1-5-23(31)30(21)13-16/h1-8,10-11,16-17H,9,12-14H2,(H,28,32)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPBBIFDUJWFY-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。